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Introduction
MC180295 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase

9 (CDK9).[1][2][3] As a key component of the Positive Transcription Elongation Factor b (P-

TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by

phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation

factors, thereby releasing paused RNAPII.[4] Dysregulation of CDK9 activity is implicated in

various diseases, particularly cancer, making it a compelling therapeutic target.[4]

Recent studies have revealed a paradoxical role for CDK9 in maintaining gene silencing at

heterochromatic loci.[1][3] Inhibition of CDK9 by MC180295 has been shown to reactivate

epigenetically silenced genes, including tumor suppressor genes, leading to cancer cell

differentiation and apoptosis.[1][3][5] This is achieved, in part, through the dephosphorylation of

the SWI/SNF chromatin remodeler BRG1 (also known as SMARCA4).[1][2][6] These findings

position MC180295 as a valuable tool for studying transcriptional regulation and as a promising

candidate for epigenetic cancer therapy.[1][5]

MC180295 has demonstrated broad anti-cancer activity in vitro across various cancer cell lines

and has shown efficacy in in vivo cancer models.[1][7] It is a racemic mixture of two

enantiomers, MC180379 and MC180380, with MC180380 exhibiting higher potency in live-cell

epigenetic assays.[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608874?utm_src=pdf-interest
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://pure.johnshopkins.edu/en/publications/targeting-cdk9-reactivates-epigenetically-silenced-genes-in-cance/
https://scholarshare.temple.edu/items/1e857575-4da3-467f-946f-486ed19370de
https://www.benchchem.com/pdf/The_Core_of_Transcriptional_Control_A_Technical_Guide_to_the_CDK9_Inhibitor_HH1.pdf
https://www.benchchem.com/pdf/The_Core_of_Transcriptional_Control_A_Technical_Guide_to_the_CDK9_Inhibitor_HH1.pdf
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://scholarshare.temple.edu/items/1e857575-4da3-467f-946f-486ed19370de
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://scholarshare.temple.edu/items/1e857575-4da3-467f-946f-486ed19370de
https://www.templehealth.org/about/news/new-epigenetic-drug-strategy-to-treat-cancer
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://pure.johnshopkins.edu/en/publications/targeting-cdk9-reactivates-epigenetically-silenced-genes-in-cance/
https://aacrjournals.org/cancerdiscovery/article/8/12/OF14/191948/A-CDK9-Inhibitor-May-Suppress-Tumor-Growth-and
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://www.templehealth.org/about/news/new-epigenetic-drug-strategy-to-treat-cancer
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30454645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
In Vitro Activity of MC180295

Cell Line Type
Number of Cell
Lines

Median IC50 (nM) Reference

Various Malignancies 46 171 [7][8][9]

Acute Myeloid

Leukemia (AML) with

MLL translocations

Not Specified
Highest Potency

Observed
[7][8]

Compound Assay IC50 (nM) Reference

MC180295 CDK9 Inhibition 5 [1][2][3]

Enantiomer Potency
Enantiomer

Potency in Live-Cell
Epigenetic Assay

Reference

MC180380 Higher Potency [7][8]

MC180379 Lower Potency [7]

Signaling Pathway and Mechanism of Action
The primary mechanism of MC180295 involves the direct inhibition of CDK9's kinase activity.

This initiates a cascade of events that ultimately leads to the reactivation of silenced genes and

anti-tumor effects.
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Caption: Mechanism of action of MC180295 in transcriptional regulation.

Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the anti-proliferative effect of MC180295 on cancer cell

lines.[10]

Materials:

Cancer cell lines of interest (e.g., MV-4-11 for Acute Myeloid Leukemia).[11]

Complete cell culture medium.[10]

MC180295 (stock solution in DMSO).

96-well clear flat-bottom plates.[10]
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MTS or MTT reagent.[10]

Plate reader.[10]

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.[10]

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[10]

Prepare serial dilutions of MC180295 in complete medium. The final DMSO concentration

should not exceed 0.1%.[10]

Add 100 µL of the MC180295 dilutions to the appropriate wells. Include vehicle control

(DMSO) wells.[10]

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[10]

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[10]

In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of

MC180295 in vivo.[7][11]

Animal Models and Husbandry:

Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.[11] For some studies,

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice may be used.[7]

Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.

[11]

Housing: House animals in sterile conditions with ad libitum access to food and water.[11]

Cell Line and Tumor Implantation:
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Cell Line: A suitable cell line known to be sensitive to CDK9 inhibition, such as MV-4-11

(Acute Myeloid Leukemia) or colon cancer cell lines like HT29 or SW48.[7][11]

Cell Preparation: Culture the selected cells in the appropriate media. On the day of

implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel

at a concentration of 1 x 10⁸ cells/mL.[11]

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right

flank of each mouse.[11]

Treatment Protocol:

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors

with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) /

2.[11]

Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice

into treatment groups (e.g., Vehicle, MC180295 at low dose, MC180295 at high dose).[11]

Dosing: Prepare fresh dilutions of MC180295 in the vehicle on each day of dosing.[11]

Administration: Administer MC180295 or vehicle control via oral gavage (p.o.) or

intraperitoneal (i.p.) injection. A representative dosing schedule could be once daily (QD) for

21 days.[11]

Toxicity Assessment: Monitor animal well-being throughout the study. A body weight loss of

more than 20% is often considered a sign of significant toxicity.[11]

Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated

as the percentage difference in the mean tumor volume of the treated group compared to the

vehicle control group at the end of the study.[11]
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Caption: General experimental workflow for in vivo efficacy studies.
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Conclusion
MC180295 is a powerful research tool for investigating the complexities of transcriptional

regulation and epigenetic gene silencing. Its high selectivity and potency for CDK9, combined

with its demonstrated anti-tumor efficacy, make it a valuable compound for both basic research

and preclinical drug development. The protocols and data presented here provide a

comprehensive guide for researchers and scientists to effectively utilize MC180295 in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608874#mc180295-for-studying-transcriptional-
regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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